molecular formula C14H9IN2O4S B1445564 5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1346447-25-3

5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No. B1445564
M. Wt: 428.2 g/mol
InChI Key: ONPLACVRWZKSFI-UHFFFAOYSA-N
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Description

This compound is a pyrrolopyridine derivative, which is a class of compounds containing a pyrrolopyridine moiety, which consists of a pyrrole fused to a pyridine. Pyrrolopyridines are found in a variety of biological active compounds, including pharmaceutical drugs .


Synthesis Analysis

The synthesis of such compounds often involves multi-component reactions . For instance, the green synthesis of pyrazolo[3,4-b]quinolinones, which are structurally similar, was designed using bioproduct pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst . The reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles produced pyrazolo[3,4-b]quinolinones in excellent yield .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing sulfonyl and carboxylic acid groups, which could activate the pyridine ring towards electrophilic substitution. The iodine atom could also serve as a leaving group in nucleophilic substitution reactions .

Scientific Research Applications

Synthesis of Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds
The compound serves as a key intermediate in the synthesis of pyridinyl-1H-pyrazole-5-carboxylic acid amide compounds. These compounds have applications in various fields, including materials science and drug discovery, due to their unique structural and chemical properties (Wang Jun, 2010).

Preparation of 2,5-Disubstituted-1,3-oxazoles
The deprotonation of 2-(phenylsulfonyl)-1,3-oxazole, a related compound, allows for the synthesis of 2,5-disubstituted-1,3-oxazoles. This illustrates the compound's potential in facilitating the synthesis of complex molecules with applications in chemical and pharmaceutical industries (Williams & Fu, 2010).

Theoretical and Experimental Investigations
Theoretical and experimental investigations on structures similar to the compound, such as 6-amino-3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carboxylic acid, provide insights into its potential applications in materials science and pharmaceuticals, where structural and vibrational properties are crucial (Bahgat et al., 2009).

Sulfonation Studies
Sulfonation studies involving similar compounds like 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile highlight the compound's potential in organic synthesis and its utility in creating complex sulfonamide derivatives (Janosik et al., 2006).

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Given the biological activities of related pyrrolopyridine derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

1-(benzenesulfonyl)-5-iodopyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IN2O4S/c15-10-6-9-7-12(14(18)19)17(13(9)16-8-10)22(20,21)11-4-2-1-3-5-11/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPLACVRWZKSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501152102
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-iodo-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501152102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

CAS RN

1346447-25-3
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-iodo-1-(phenylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346447-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-iodo-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501152102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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